
1,2,2-Trichloro-1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-tetradecahydropyren-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trichloro-1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-tetradecahydropyren-1-ol is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the larger class of polycyclic compounds, which are known for their stability and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-tetradecahydropyren-1-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions, cyclization, and subsequent functional group modifications. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trichloro-1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-tetradecahydropyren-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various organic solvents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired chemical transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
1,2,2-Trichloro-1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-tetradecahydropyren-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2,2-Trichloro-1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-tetradecahydropyren-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar halogenation but different structural properties.
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane: Another halogenated compound with distinct applications.
Uniqueness
1,2,2-Trichloro-1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-tetradecahydropyren-1-ol stands out due to its unique polycyclic structure and the presence of multiple chlorine atoms, which confer specific chemical reactivity and stability. This makes it particularly valuable in specialized chemical syntheses and industrial applications.
Properties
CAS No. |
183909-37-7 |
|---|---|
Molecular Formula |
C16H21Cl3O |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
1,2,2-trichloro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyren-1-ol |
InChI |
InChI=1S/C16H21Cl3O/c17-15(18)8-11-5-4-9-2-1-3-10-6-7-12(16(15,19)20)14(11)13(9)10/h8-10,12-14,20H,1-7H2 |
InChI Key |
UTPKLECIABTEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3C4C2C(C1)CCC4=CC(C3(O)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



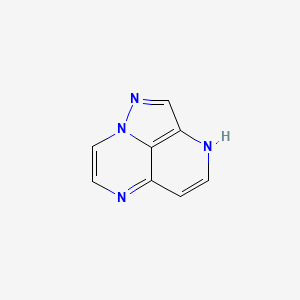

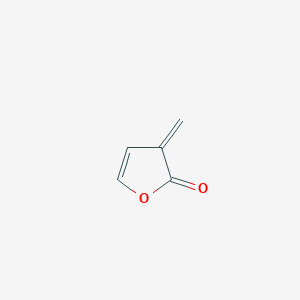
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)
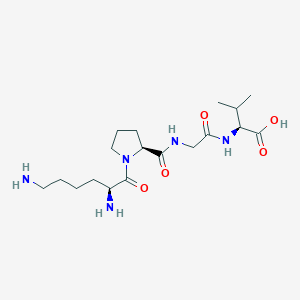



![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
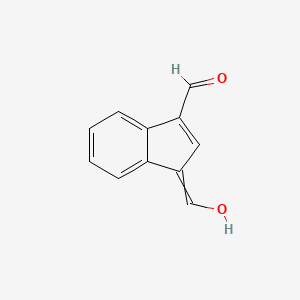
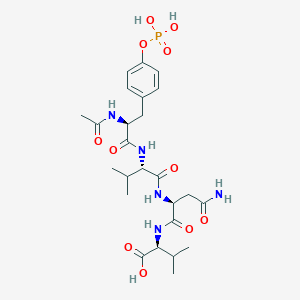
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
